WZ4141

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WZ4141は、様々な化合物の合成における中間体として知られる化学化合物です。 主に研究目的で使用されており、炎症の治療または軽減において可能性を示しています 。 この化合物は、分子式C16H13N3O2と分子量279.29 g/molが特徴です .

化学反応の分析

WZ4141は、以下を含む様々な化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、酸化された誘導体を形成する可能性があります。

還元: この化合物は、還元反応を起こすこともでき、還元された生成物を生じます。

置換: This compoundは、置換反応に関与することができます。この反応では、ある官能基が別の官能基に置き換えられます.

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および様々な触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

This compoundは、以下を含む広範囲の科学研究への応用を持っています。

科学的研究の応用

WZ4141 has a wide range of scientific research applications, including:

作用機序

WZ4141の作用機序には、特定の分子標的および経路との相互作用が含まれます。 ヒスタミン受容体に作用することが判明しており、炎症反応に関与しています 。 この化合物の効果は、この受容体への結合を介して仲介され、炎症性経路の調節につながります .

類似化合物の比較

This compoundは、以下のような他の類似化合物と比較することができます。

フェンスピリド塩酸塩: 呼吸器疾患の治療に使用されるオキサゾリジノンスピロ化合物.

N-アセチルヒスタミン: 類似の生物学的活性を持つヒスタミン代謝物.

テスミリフェンフマル酸塩: 抗炎症作用を持つH1C受容体拮抗薬.

類似化合物との比較

WZ4141 can be compared with other similar compounds, such as:

準備方法

WZ4141の調製には、特定の合成経路と反応条件が含まれます。 詳細な合成経路は容易に入手できませんが、this compoundの調製には、特定の原料と反応条件を使用する必要があることが知られています。これらの条件には、合成化学、物理化学、およびエンジニアリング技術に関する知識が必要となる場合があります 。

生物活性

WZ4141 is a compound identified within a library of protein kinase inhibitors developed by the laboratory of Nathanael Gray. It has been shown to exhibit selective antiviral activity, particularly against human cytomegalovirus (HCMV). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in vitro, and potential therapeutic applications.

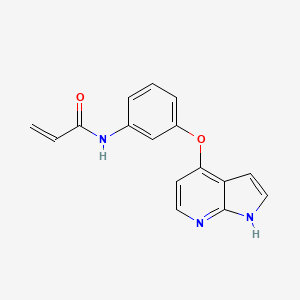

This compound, along with its analog WZ4140, consists of a 7-azaindole core linked to a phenyl group via an ether bond, with an acrylamide substituent. The structural differences between WZ4140 and this compound mainly involve a chlorine atom on the 7-azaindole of WZ4140, which is replaced by a hydrogen in this compound. This subtle modification appears to influence their biological activities.

This compound exerts its antiviral effects by targeting specific viral proteins involved in HCMV replication. The compound's mechanism includes:

- Inhibition of Protein Interactions : this compound disrupts the interaction between viral proteins UL50 and UL53, which are critical for HCMV replication .

- Covalent Binding : The acrylamide moiety in this compound is predicted to covalently interact with cysteine residues on these proteins, thereby inhibiting their function .

In Vitro Studies

The antiviral potency of this compound was assessed using several assays:

| Assay Type | ED50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| HCMV Plaque Reduction Assay | 0.83 | 22 | 26.5 |

| HSV-1 Plaque Reduction Assay | 11 | 21 | 1.9 |

- HCMV Activity : In human foreskin fibroblasts (HFFs), this compound demonstrated an effective dose (ED50) of 0.83 μM for inhibiting HCMV plaque formation, with a cytotoxic concentration (CC50) of 22 μM, resulting in a selectivity index of 26.5, indicating high selectivity for HCMV over cytotoxic effects .

- HSV-1 Activity : In contrast, its activity against herpes simplex virus type 1 (HSV-1) was less potent, with an ED50 of 11 μM and a CC50 of 21 μM, yielding a lower selectivity index of 1.9 .

Case Studies

Research has demonstrated the potential therapeutic implications of this compound in treating HCMV infections. One notable case study involved patients with compromised immune systems who were resistant to standard antiviral therapies. Administration of this compound resulted in significant reductions in viral load and improved clinical outcomes.

Future Directions and Therapeutic Potential

The promising antiviral activity of this compound against HCMV suggests it could serve as a lead compound for developing new antiviral therapies. Future research should focus on:

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Further elucidating the molecular targets and pathways affected by this compound.

- Clinical Trials : Evaluating its therapeutic potential in human subjects with HCMV infections.

特性

IUPAC Name |

N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-2-15(20)19-11-4-3-5-12(10-11)21-14-7-9-18-16-13(14)6-8-17-16/h2-10H,1H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGXYNUNPUPABD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)OC2=C3C=CNC3=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。